molecular formula C9H9BrN2 B1375740 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine CAS No. 1216231-53-6

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

Cat. No. B1375740
M. Wt: 225.08 g/mol
InChI Key: XXIFFUAPZHTUJK-UHFFFAOYSA-N
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Description

“6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1216231-53-6 . It has a molecular weight of 225.09 . This compound is recognized as a significant heterocyclic scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” belongs, has been a subject of research due to their importance in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The InChI code for “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” is 1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The compound “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” has a molecular weight of 225.09 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Drug Development

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine: is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its structure is conducive to binding with various biological targets, making it a valuable compound for developing new pharmaceuticals. Researchers can modify this scaffold to create molecules with potential therapeutic effects against diseases such as cancer, Alzheimer’s, and infectious diseases.

Material Science: Electronic Materials

The structural character of imidazo[1,2-a]pyridines, including the brominated and methylated derivatives, makes them useful in material science . They can be incorporated into electronic materials due to their conductive properties, potentially leading to advancements in the creation of organic light-emitting diodes (OLEDs) and other electronic devices.

Tuberculosis Treatment: Antimicrobial Agents

Recent studies have shown that imidazo[1,2-a]pyridine analogues exhibit potent activity against Mycobacterium tuberculosis . The compound’s ability to reduce bacterial load significantly in an acute TB mouse model suggests its potential as a novel antimicrobial agent in the fight against tuberculosis.

Safety And Hazards

The safety information for “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” indicates that it has a GHS07 pictogram and a signal word "Warning" . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Future Directions

The future directions for “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” and similar compounds lie in their wide range of applications in medicinal chemistry . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry .

properties

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIFFUAPZHTUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

CAS RN

1216231-53-6
Record name 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Lei, Z Li, T Li, H Wu, J Yang, X Yang, Y Yang… - Bioorganic …, 2022 - Elsevier
Aiming to develop novel allosteric autotaxin (ATX) inhibitors, hybrid strategy was utilized by assembling the benzyl carbamate fragment in PF-8380 onto the imidazo[1,2-a]pyridine …
Number of citations: 3 www.sciencedirect.com
Y Chen, H Lei, T Li, Y Cui, X Wang, Z Cao, H Wu… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of imidazo[1,2–a]pyridine compounds bearing urea moiety (8–27) were designed, synthesized and evaluated for their ATX inhibitory activities in vitro by FS-3 based enzymatic …
Number of citations: 1 www.sciencedirect.com
T Li, H Lei, J Yang, Z Cao, Y Yang, Z Liu… - Archiv der …, 2022 - Wiley Online Library
In recent years, small‐molecule inhibitors targeting the autotaxin (ATX)/lysophosphatidic acid axis gradually brought excellent disease management benefits. Herein, a series of imidazo[…
Number of citations: 1 onlinelibrary.wiley.com
H Ratni, GM Karp, M Weetall… - Journal of medicinal …, 2016 - ACS Publications
Spinal muscular atrophy (SMA) is the leading genetic cause of infant and toddler mortality, and there is currently no approved therapy available. SMA is caused by mutation or deletion …
Number of citations: 116 pubs.acs.org

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